molecular formula C17H11ClFN3S B5682023 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole

1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole

Cat. No.: B5682023
M. Wt: 343.8 g/mol
InChI Key: QXUWSKAPXVQYOC-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole has been studied extensively for its potential pharmaceutical applications. It has been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics. In addition, this compound has been found to have anticancer activity, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole. One possible direction is the development of new antibiotics based on this compound. Another direction is the investigation of its potential use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is a chemical compound that has potential pharmaceutical applications. It has been shown to have antimicrobial activity against a variety of bacteria and fungi, as well as anticancer activity. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including the development of new antibiotics and investigation of its potential use in cancer therapy.

Synthesis Methods

Several methods have been reported for the synthesis of 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole. One of the most widely used methods involves the reaction of 2-(1,3-thiazol-4-yl)-1H-benzimidazole with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This method yields the desired compound in good yield and high purity.

Properties

IUPAC Name

4-[1-[(2-chloro-4-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3S/c18-13-7-12(19)6-5-11(13)8-22-16-4-2-1-3-14(16)21-17(22)15-9-23-10-20-15/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUWSKAPXVQYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)F)Cl)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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